molecular formula C25H27N5O2S B2941881 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide CAS No. 923146-74-1

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide

Cat. No.: B2941881
CAS No.: 923146-74-1
M. Wt: 461.58
InChI Key: WMPXIRZVRYREIA-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a complex organic compound that incorporates structures from pyrimidine and naphthalene. Due to its chemical structure, it exhibits unique properties that make it significant in various fields, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the synthesis of the pyrimidine core, followed by the introduction of the diethylamino and methyl groups through alkylation. Subsequently, the amino group is attached to a phenyl ring, which is then coupled with a naphthalene-2-sulfonyl chloride under conditions that promote nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production often utilizes high-pressure reactors to maintain control over the reaction conditions and maximize yield. The scale-up from laboratory to industrial production involves meticulous optimization of solvent systems, temperature, and catalytic agents to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: It can be reduced to simpler amines under suitable conditions.

  • Substitution: Nucleophilic substitution is common, given the presence of sulfonamide groups.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like hydrogen peroxide in acidic medium.

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Substitution: Reagents like sodium hydride in a polar aprotic solvent.

Major Products Formed

  • Oxidation: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfone.

  • Reduction: Corresponding amines with reduced complexity.

  • Substitution: Products vary widely depending on the nucleophile involved.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is leveraged in several research fields:

  • Chemistry: Utilized as a building block for more complex organic syntheses.

  • Biology: Investigated for its potential as an inhibitor of specific enzymes.

  • Medicine: Explored for its therapeutic potential in the treatment of certain diseases, especially those involving inflammation and cancer.

  • Industry: Employed in the production of specialty dyes and pigments.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit enzyme activity by mimicking the structure of natural substrates or binding to the active site. Its interaction with pyrimidine receptors is a key mechanism in its biological activity. This dual interaction allows it to modulate biochemical pathways involved in disease states.

Comparison with Similar Compounds

Compared to compounds like N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide and N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)thiophene-2-sulfonamide, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide offers unique advantages:

  • Structural Complexity: Greater chemical complexity offers more sites for potential biological interaction.

  • Chemical Stability: Naphthalene-2-sulfonamide provides enhanced stability under physiological conditions.

  • Biological Efficacy: Demonstrates higher efficacy in inhibiting targeted enzymes compared to similar compounds.

This compound, by virtue of its design, balances structural complexity with functional activity, making it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-4-30(5-2)24-16-18(3)26-25(28-24)27-21-11-13-22(14-12-21)29-33(31,32)23-15-10-19-8-6-7-9-20(19)17-23/h6-17,29H,4-5H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPXIRZVRYREIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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